3-amino-N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide 3-amino-N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1082531-75-6
VCID: VC11974849
InChI: InChI=1S/C15H10ClFN2O2/c16-10-7-8(5-6-11(10)17)19-15(20)14-13(18)9-3-1-2-4-12(9)21-14/h1-7H,18H2,(H,19,20)
SMILES: C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)Cl)N
Molecular Formula: C15H10ClFN2O2
Molecular Weight: 304.70 g/mol

3-amino-N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide

CAS No.: 1082531-75-6

Cat. No.: VC11974849

Molecular Formula: C15H10ClFN2O2

Molecular Weight: 304.70 g/mol

* For research use only. Not for human or veterinary use.

3-amino-N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide - 1082531-75-6

Specification

CAS No. 1082531-75-6
Molecular Formula C15H10ClFN2O2
Molecular Weight 304.70 g/mol
IUPAC Name 3-amino-N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C15H10ClFN2O2/c16-10-7-8(5-6-11(10)17)19-15(20)14-13(18)9-3-1-2-4-12(9)21-14/h1-7H,18H2,(H,19,20)
Standard InChI Key LWYFBBYNHPGJFT-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)Cl)N
Canonical SMILES C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)Cl)N

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-amino-N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide, reflects its intricate structure:

  • Benzofuran core: A fused bicyclic system comprising a benzene ring condensed with a furan oxygen heterocycle.

  • 3-Amino substituent: An electron-donating group at the 3-position, enhancing nucleophilic reactivity.

  • Carboxamide linkage: Connects the benzofuran system to a 3-chloro-4-fluorophenyl group, introducing halogen-driven lipophilicity and hydrogen-bonding capacity.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₆H₁₁ClFN₂O₂
Molecular Weight323.73 g/mol
XLogP3-AA3.2 (Predicted)
Hydrogen Bond Donors2 (NH₂ and CONH)
Hydrogen Bond Acceptors4 (Furanyl O, CONH O, Cl, F)
Topological Polar Surface78.7 Ų

The presence of both chloro and fluoro substituents on the phenyl ring creates a polarized electronic environment, with calculated dipole moments of 4.2 Debye in vacuum simulations .

Synthetic Methodologies

Room-Temperature Mediated Synthesis

Recent protocols adapted from Cs₂CO₃/DMF-mediated systems enable efficient synthesis under mild conditions :
Reaction Scheme:

  • Benzofuran Core Formation: Cyclization of 2-hydroxyacetophenone derivatives with chloroacetonitrile in DMF.

  • Amination: Nucleophilic substitution at the 3-position using ammonium acetate.

  • Carboxamide Coupling: Reactivity with 3-chloro-4-fluorophenyl isocyanate in the presence of triethylamine.

Optimized Conditions:

  • Temperature: 25°C (ambient)

  • Reaction Time: 2–4 hours

  • Yield: 78–82% (purified via silica chromatography)

Key advantages include reduced energy consumption and minimized side-product formation compared to traditional thermal methods .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.21 (s, 1H, CONH), δ 7.89–7.45 (m, 7H, aromatic), δ 6.78 (s, 2H, NH₂).

  • ¹³C NMR:
    167.8 ppm (CONH), 154.2 ppm (C=O), 116–129 ppm (aromatic carbons).

The downfield shift of the CONH proton (δ 8.21) indicates strong hydrogen bonding in polar solvents.

Biological Activity and Mechanisms

Table 2: In Vitro Cytotoxicity Data

Cell LineIC₅₀ (μM)Target Kinase Inhibited
MCF-7 (Breast)1.4 ± 0.2EGFR (ΔG = -9.8 kcal/mol)
A549 (Lung)2.1 ± 0.3VEGFR-2
HeLa (Cervical)3.7 ± 0.4PI3Kα

Molecular docking studies reveal the chloro-fluorophenyl moiety engages in hydrophobic interactions with kinase ATP-binding pockets, while the carboxamide forms hydrogen bonds with catalytic lysine residues .

Antimicrobial Activity

Against multidrug-resistant strains:

  • MRSA: MIC = 8.2 μg/mL (Comparable to vancomycin)

  • E. coli ESBL: MIC = 16.5 μg/mL
    Mechanistic studies suggest membrane disruption via interaction with lipid A components in Gram-negative bacteria.

Pharmacokinetic Profiling

ADMET Properties

  • Absorption: Caco-2 permeability = 12 × 10⁻⁶ cm/s (High)

  • Metabolism: CYP3A4-mediated hydroxylation (t₁/₂ = 4.3 h)

  • Toxicity: LD₅₀ (oral, rat) > 500 mg/kg

The compound’s logP value (3.2) balances solubility and membrane penetration, making it suitable for oral formulation .

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: Modifications at the 3-amino position improve target selectivity.

  • Prodrug Derivatives: Esterification of the carboxamide enhances bioavailability.

Material Science

  • Organic Semiconductors: Benzofuran’s conjugated π-system enables charge mobility of 0.12 cm²/V·s in thin-film transistors.

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